molecular formula C12H7Cl2N3O B577366 2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one CAS No. 1313738-66-7

2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one

Cat. No.: B577366
CAS No.: 1313738-66-7
M. Wt: 280.108
InChI Key: ASXDOYMNDNXVBE-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to yield the desired pyrazolo[3,4-c]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3(2H)-one

Uniqueness

2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-4-5-15-6-10(7)16-17/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDOYMNDNXVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160452
Record name 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-66-7
Record name 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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